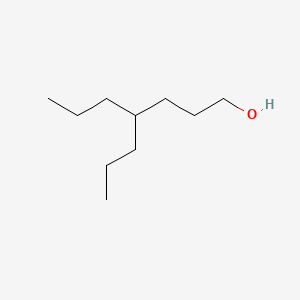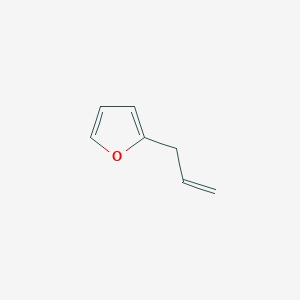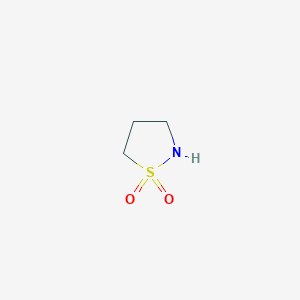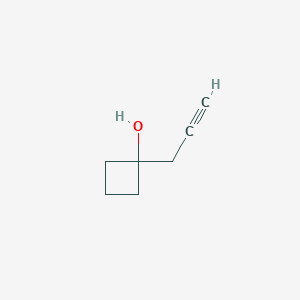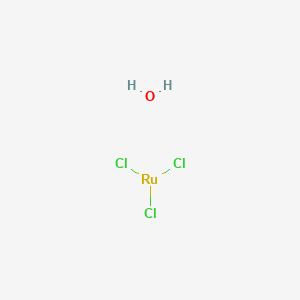
Ruthenium(III) chloride hydrate
Vue d'ensemble
Description
Ruthenium(III) chloride hydrate is a dark brown or black solid often used as a powder . It is highly insoluble and thermally stable, making it suitable for glass, optic, and ceramic applications .
Synthesis Analysis
Industrially, Ruthenium(III) chloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid . The hydrated salt is obtained by recrystallization . It can also be synthesized by directly combining ruthenium metal and chlorine at high temperature .Molecular Structure Analysis
The linear formula of Ruthenium(III) chloride hydrate is RuCl3 · xH2O . It has a molecular weight of 207.43 (anhydrous basis) .Chemical Reactions Analysis
Ruthenium(III) chloride hydrate is used mainly catalytically in oxidation reactions . It can react with hydrogen sulfide to form a precipitate of ruthenium trisulfide . It can also react with ammonia, potassium cyanide, and potassium nitrite to form corresponding ammonia, cyanide, and nitroso complexes .Physical And Chemical Properties Analysis
Ruthenium(III) chloride hydrate is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble . It has a relative density of 3.11 .Applications De Recherche Scientifique
Catalysis of Acetylenic Compound Hydration
Ruthenium(III) chloride is an effective catalyst in the hydration of acetylenic compounds, transforming acetylene into acetaldehyde and other compounds at a considerable rate (Halpern, James, & Kemp, 1961).
Coupling of Alkynes with 1,3-Diketones
It serves as a convenient catalyst for adding active methylene compounds to aryl alkynes. The process is noted for its simplicity, rapidness, and high yields (Pennington-Boggio, Conley, & Williams, 2012).
Interaction with N,N′-dicarboxamido-N,N′-dicarboxymethyl-1,2-diaminoethane
Ruthenium(III) chloride hydrate reacts with N,N′-dicarboxamido-N,N′-dicarboxymethyl-1,2-diaminoethane, creating complexes that have been structurally analyzed, revealing their coordination sphere and bonding nature (Jolley et al., 1998).
Acylation Catalyst
It catalyzes the acylation of phenols, alcohols, thiols, and amines under mild conditions, offering high yields and compatibility with other protecting groups (De, 2004).
Heterogeneous Catalyst for Hydration of Nitriles
When immobilized over chitosan, ruthenium is used for the oxidation of nitriles to amides, showing high yield and selectivity in aqueous medium (Baig, Nadagouda, & Varma, 2014).
One-Pot Synthesis of Dihydropyrimidinones
Ruthenium(III) chloride efficiently catalyzes the Biginelli reaction for synthesizing 3,4-dihydropyrimidine-2-(1H)-ones, demonstrating its utility in solvent-free conditions (De & Gibbs, 2005).
Electrochemical Behavior Study
Its electrochemical behavior in ionic liquids like 1-butyl-3-methylimidazolium chloride was studied, revealing its complex nature and various oxidation states (Jayakumar et al., 2009).
Ortho-Metallated Ruthenium(III) Complexes
Research on ortho-metallated ruthenium(III) complexes with Schiff bases derived from benzaldehyde and acid hydrazides has contributed to understanding the molecular structures and electronic spectra of these complexes (Raveendran & Pal, 2007).
Catalyst for Selective Oxidation of Alcohols
Ru(III) deposited onto TiO2 nanotubes was studied as a catalyst for selective alcohol oxidation, showcasing greater activity than Ru(III)/Al2O3 catalysts (Bavykin et al., 2005).
Extraction and Determination as a Thiocyanato Complex
Ruthenium(III) can form complexes with thiocyanate, which are then extractable into surfactant phases. This method aids in the concentration and determination of ruthenium(III) in solutions (Tagashira et al., 1996).
Study of Ruthenium Oxide Formation
The thermal decomposition of ruthenium(III) hydrate was studied, shedding light on the formation of ruthenium oxide and its thermal behavior in various environments (Duvigneaud & Reinhard-Derie, 1981).
Safety And Hazards
Ruthenium(III) chloride hydrate may be corrosive to metals and is harmful if swallowed . It causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust, and to wash contaminated skin thoroughly after handling .
Orientations Futures
Ruthenium(III) chloride hydrate has potential applications in materials science . It is used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .
Propriétés
IUPAC Name |
trichlororuthenium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXNGBXQRRXPLM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(III) chloride hydrate | |
CAS RN |
13815-94-6, 14898-67-0 | |
| Record name | Ruthenium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium trichloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)
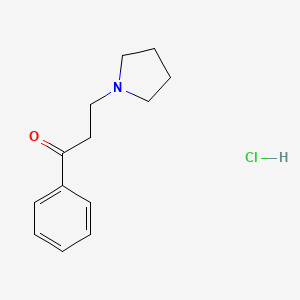
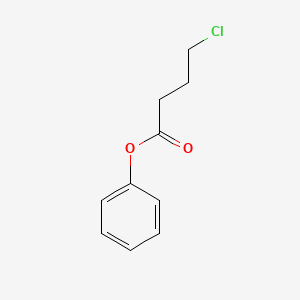
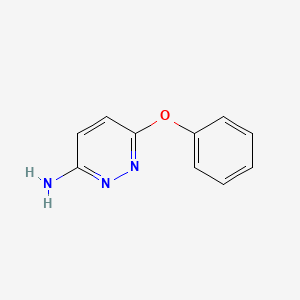
![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)
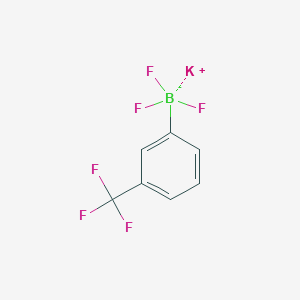
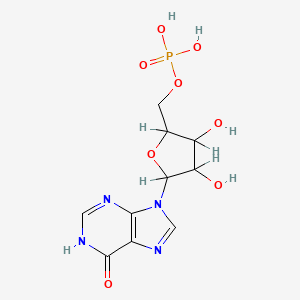
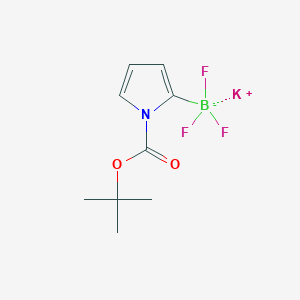
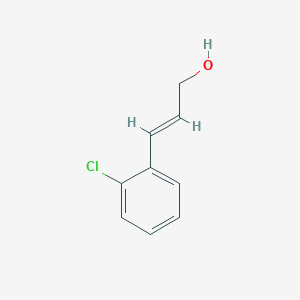
![5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3024149.png)
